m-PEG7-alcohol (CAS 4437-01-8) is a discrete, monodisperse oligoethylene glycol composed of exactly seven ethylene glycol units. It features two key structural attributes for controlled chemical synthesis: a single, reactive primary hydroxyl (-OH) group for derivatization, and a chemically inert methoxy (-OCH3) cap on the opposing terminus. This monofunctional design prevents the unwanted cross-linking and side reactions common with diol-terminated PEGs, making it a high-purity precursor for creating well-defined linkers, surface modifiers, and bioconjugates where precise spacing and molecular homogeneity are critical.
Substituting m-PEG7-alcohol with a polydisperse (polymeric) PEG mixture introduces significant process and performance risks. Polydisperse PEGs consist of a distribution of chain lengths, making it difficult to quantify modified compounds and leading to batch-to-batch variability and heterogeneous final products. This is particularly detrimental in pharmaceutical applications like antibody-drug conjugates (ADCs), where linker homogeneity is critical for predictable pharmacokinetics. Furthermore, using a monodisperse PEG with a different chain length (e.g., m-PEG6-OH or m-PEG8-OH) is not a direct substitution, as linker length is a critical design parameter that dictates steric hindrance, binding affinity, and the effectiveness of surface passivation.
The methoxy-terminated structure of m-PEG7-alcohol makes it a superior precursor compared to its diol equivalent (HO-PEG7-OH) for synthesizing monofunctionalized derivatives. When initiating a reaction at the hydroxyl terminus, the inert methoxy cap prevents dimerization or polymerization, which would otherwise occur with a diol starting material. This ensures that subsequent reactions, such as tosylation or conversion to an azide, yield a single, well-defined product, eliminating the need for complex purification steps to separate mono-substituted, di-substituted, and unreacted species.
| Evidence Dimension | Reaction Selectivity / Product Profile |
| Target Compound Data | Forms a single, monofunctionalized product. |
| Comparator Or Baseline | HO-PEGn-OH (Diol equivalent): Forms a mixture of mono-substituted, di-substituted, and unreacted starting material. |
| Quantified Difference | Qualitatively higher yield of desired monofunctional product; significantly reduced purification burden. |
| Conditions | Standard activation chemistry targeting hydroxyl groups (e.g., esterification, tosylation, mesylation). |
This simplifies downstream purification, increases the overall yield of the target molecule, and ensures the final product's homogeneity, which is critical for manufacturability and performance.
As a monodisperse compound, m-PEG7-alcohol has a discrete molecular weight (340.41 g/mol) and a polydispersity index (PDI) of exactly 1.0. This stands in sharp contrast to polydisperse PEG polymers, which are mixtures of various chain lengths and have a PDI > 1.0. Using a monodisperse linker is crucial in pharmaceutical development, as it results in a homogeneous conjugate with a single molecular weight. This leads to more predictable and consistent pharmacokinetic profiles, simplifies analytical characterization, and ensures batch-to-batch reproducibility—factors that are difficult to control when using a polydisperse mixture.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | PDI = 1.0 |
| Comparator Or Baseline | Polydisperse PEG Polymer: PDI > 1.0 (typically 1.01-1.10) |
| Quantified Difference | m-PEG7-alcohol is a single chemical entity, whereas polymeric PEG is a heterogeneous mixture. |
| Conditions | Material specification for pharmaceutical and high-performance material synthesis. |
For regulated applications and reproducible research, procuring a monodisperse raw material is essential for ensuring the final product is well-defined, consistent, and easier to characterize.
The specific length of seven ethylene glycol units is a key design parameter rather than an arbitrary choice. In surface modification, the length of oligo(ethylene glycol) chains dictates the packing density and hydration layer, which directly impacts the ability to resist protein and cell adhesion. Studies comparing different short OEG chains show that cell adhesion can be highly sensitive to the specific number of PEG units. Similarly, in targeted protein degradation (PROTACs), linker length is critical for establishing a stable and productive ternary complex, with efficacy being highly sensitive to the specific spacer length. Therefore, substituting m-PEG7-alcohol with a shorter or longer analog like m-PEG6 or m-PEG8 can significantly alter the performance of the final system.
| Evidence Dimension | Application-Specific Performance |
| Target Compound Data | Provides a specific spatial distance (~2.8 nm) and flexibility profile. |
| Comparator Or Baseline | Shorter (e.g., O-EG(3)) or longer (e.g., PEG 2000) chains. |
| Quantified Difference | Performance is non-linear with chain length; an optimal length often exists for specific applications like protein resistance or PROTAC efficacy. |
| Conditions | Self-assembled monolayers (SAMs) for bio-inertness; Linker in PROTAC molecules. |
This demonstrates that precise chain length is a functional requirement, making m-PEG7-alcohol the correct choice for systems optimized with this specific spacer geometry.
Due to its defined length and monofunctional nature, m-PEG7-alcohol is an ideal starting material for synthesizing the discrete, homogeneous linkers required in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methoxy cap prevents unwanted cross-linking during synthesis, ensuring the production of linkers with a single reactive group for conjugation to a protein or payload.
This compound is used to form well-defined, protein-resistant surfaces on substrates like gold or silicon nitride. The precise length of the seven EG units allows for controlled tuning of surface properties, such as hydrophilicity and the ability to prevent non-specific protein adsorption, which is critical for developing biosensors and biocompatible materials.
The terminal hydroxyl group can be used to graft m-PEG7-alcohol onto the surface of nanoparticles or polymers. Its monodispersity ensures a uniform and well-characterized hydrophilic shell, improving aqueous solubility and stability while minimizing the batch-to-batch variability associated with polydisperse PEG reagents.